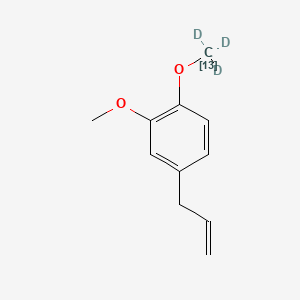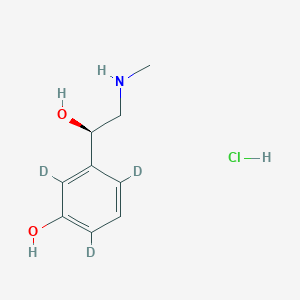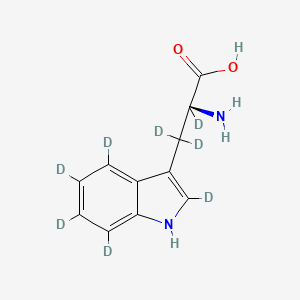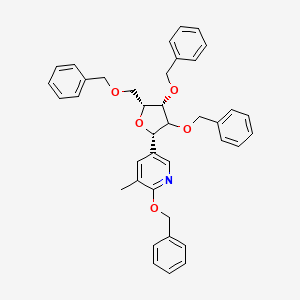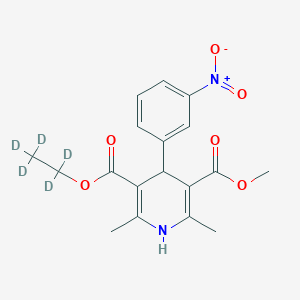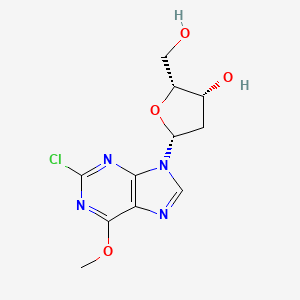![molecular formula C18H19N3O4S B12408967 5-[[2,3,5,6-Tetradeuterio-4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12408967.png)
5-[[2,3,5,6-Tetradeuterio-4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[[2,3,5,6-Tetradeuterio-4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine-2,4-dione core, which is known for its biological activity, and a deuterated phenyl group, which can be useful in isotopic labeling studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[2,3,5,6-Tetradeuterio-4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione involves multiple steps, starting from commercially available precursors. The key steps include:
Deuteration: Introduction of deuterium atoms into the phenyl ring, typically achieved through catalytic exchange reactions.
Formation of the Thiazolidine Ring: This can be accomplished via cyclization reactions involving appropriate thiourea derivatives and α-halo acids.
Coupling Reactions: The final step involves coupling the deuterated phenyl group with the thiazolidine-2,4-dione core using suitable linkers and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypyridinyl moiety.
Reduction: Reduction reactions can target the thiazolidine ring, potentially leading to ring-opening or hydrogenation.
Substitution: The phenyl ring can participate in electrophilic and nucleophilic substitution reactions, facilitated by the presence of deuterium atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce various reduced forms of the thiazolidine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a model system for studying isotopic effects and reaction mechanisms. The presence of deuterium atoms allows for detailed kinetic isotope effect studies.
Biology
In biological research, the compound’s thiazolidine-2,4-dione core is of interest due to its potential anti-inflammatory and antidiabetic properties. It can be used in drug development and pharmacological studies.
Medicine
The compound may have therapeutic potential, particularly in the treatment of metabolic disorders. Its unique structure allows for targeted interactions with specific biological pathways.
Industry
In the industrial sector, the compound can be used in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 5-[[2,3,5,6-Tetradeuterio-4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The thiazolidine-2,4-dione core can modulate enzyme activity, while the deuterated phenyl group may influence the compound’s stability and reactivity. The hydroxypyridinyl moiety can participate in hydrogen bonding and coordination with metal ions, further affecting the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rosiglitazone: Another thiazolidinedione derivative used in the treatment of diabetes.
Pioglitazone: Similar to rosiglitazone, with applications in metabolic disorder treatment.
Deuterated Phenyl Compounds: Various deuterated phenyl derivatives used in isotopic labeling studies.
Uniqueness
The uniqueness of 5-[[2,3,5,6-Tetradeuterio-4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione lies in its combination of a deuterated phenyl group and a biologically active thiazolidine-2,4-dione core. This dual functionality makes it a valuable compound for both research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C18H19N3O4S |
|---|---|
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
5-[[2,3,5,6-tetradeuterio-4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H19N3O4S/c1-21(16-7-4-13(22)11-19-16)8-9-25-14-5-2-12(3-6-14)10-15-17(23)20-18(24)26-15/h2-7,11,15,22H,8-10H2,1H3,(H,20,23,24)/i2D,3D,5D,6D |
InChI-Schlüssel |
AGQGGZNSVNKGDU-KDWOUJHVSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCCN(C)C3=NC=C(C=C3)O)[2H] |
Kanonische SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-chloro-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B12408901.png)
